L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine
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Overview
Description
L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine is a peptide composed of six amino acids: proline, tyrosine, alanine, cysteine, lysine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s N-terminal.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Obtained through substitution reactions.
Scientific Research Applications
L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, the cysteine residue can form disulfide bonds with target proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but lacks the complexity of L-Prolyl-L-tyrosyl-L-alanyl-L-cysteinyl-L-lysyl-L-leucine.
L-Tyrosyl-L-prolyl-L-alanyl-L-leucine: Another peptide with a similar sequence but different biological properties.
Uniqueness
This compound is unique due to its specific sequence and the presence of cysteine, which allows for the formation of disulfide bonds. This feature can significantly impact its stability and biological activity compared to other peptides.
Properties
CAS No. |
820963-97-1 |
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Molecular Formula |
C32H51N7O8S |
Molecular Weight |
693.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H51N7O8S/c1-18(2)15-25(32(46)47)38-29(43)23(7-4-5-13-33)36-31(45)26(17-48)39-27(41)19(3)35-30(44)24(16-20-9-11-21(40)12-10-20)37-28(42)22-8-6-14-34-22/h9-12,18-19,22-26,34,40,48H,4-8,13-17,33H2,1-3H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,39,41)(H,46,47)/t19-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
WNUMRBOVZPJQHL-KTHKBMNISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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